2,4-Dibromophenyl isocyanate

Descripción general

Descripción

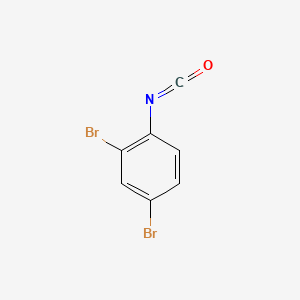

2,4-Dibromophenyl isocyanate is an organic compound with the molecular formula C7H3Br2NO . It is characterized by the presence of two bromine atoms attached to a benzene ring and an isocyanate functional group. This compound is primarily used in organic synthesis and has applications in various fields, including material science and pharmaceuticals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,4-Dibromophenyl isocyanate can be synthesized through the reaction of 2,4-dibromoaniline with phosgene. The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2,4-Dibromoaniline+Phosgene→2,4-Dibromophenyl isocyanate+Hydrochloric acid

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process often includes steps such as distillation and recrystallization to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions

2,4-Dibromophenyl isocyanate undergoes several types of chemical reactions, including:

Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Addition Reactions: The compound can undergo addition reactions with compounds containing active hydrogen atoms, such as water, to form carbamic acids, which decompose to release carbon dioxide and amines.

Polymerization: It can participate in polymerization reactions to form polyurethanes.

Common Reagents and Conditions

Amines: React with the isocyanate group to form ureas.

Alcohols: React with the isocyanate group to form carbamates.

Water: Reacts with the isocyanate group to form carbamic acids, which decompose to carbon dioxide and amines.

Major Products Formed

Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Amines and Carbon Dioxide: Formed from the reaction with water.

Aplicaciones Científicas De Investigación

Synthesis of Pharmaceuticals

2,4-Dibromophenyl isocyanate serves as a key intermediate in the synthesis of various pharmaceutical agents. Its ability to form stable urethane linkages allows it to be employed in the development of drugs with enhanced bioavailability and efficacy.

- Case Study : In a study published by the Journal of Medicinal Chemistry, researchers utilized this compound to synthesize a series of substituted ureas that exhibited promising anticancer activity against multiple cancer cell lines .

Organic Synthesis

The compound is widely used as a reagent in organic synthesis for the preparation of isocyanates and carbamates. Its reactivity allows for the introduction of the isocyanate group into various substrates.

- Synthesis Example : The reaction of this compound with alcohols leads to the formation of corresponding carbamates, which are valuable in medicinal chemistry .

Material Science

In material science, this compound is utilized to produce polyurethane materials. Its incorporation into polymer matrices enhances mechanical properties and thermal stability.

- Application Insight : Research indicates that polyurethanes derived from this compound exhibit improved resistance to thermal degradation compared to traditional materials .

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives synthesized from this compound. These compounds have shown activity against various cancer cell lines.

- In Vitro Studies : Compounds derived from this isocyanate have demonstrated significant cytotoxic effects on breast and lung cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Anti-inflammatory Effects

Research has also explored the anti-inflammatory properties of compounds derived from this compound.

- Mechanism : These compounds have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting their potential use in treating inflammatory diseases .

Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of 2,4-dibromophenyl isocyanate involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and reacts readily with nucleophiles, such as amines and alcohols. This reactivity is exploited in various chemical reactions to form ureas, carbamates, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparación Con Compuestos Similares

Similar Compounds

Phenyl isocyanate: Lacks the bromine substituents and has different reactivity and applications.

2,6-Dibromophenyl isocyanate: Similar structure but with bromine atoms in different positions, leading to different reactivity and properties.

4-Bromophenyl isocyanate: Contains only one bromine atom, resulting in different chemical behavior.

Uniqueness

2,4-Dibromophenyl isocyanate is unique due to the presence of two bromine atoms at the 2 and 4 positions on the benzene ring. This substitution pattern influences its reactivity and makes it suitable for specific applications in organic synthesis and material science.

Actividad Biológica

2,4-Dibromophenyl isocyanate (DBPIC) is a chemical compound that has garnered attention due to its biological activities and potential applications in medicinal chemistry and environmental science. This article aims to provide a comprehensive overview of the biological activity of DBPIC, supported by data tables, case studies, and relevant research findings.

- Chemical Formula : C7H4Br2N

- Molecular Weight : 251.92 g/mol

- CAS Number : 1134-26-7

Antimicrobial Activity

DBPIC exhibits significant antimicrobial properties against various bacterial and fungal strains. Research indicates that isocyanates, including DBPIC, can inhibit the growth of certain pathogens due to their ability to modify proteins and nucleic acids.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Candida albicans | 64 |

These results suggest that DBPIC has potential as an antibacterial and antifungal agent, particularly in treating infections caused by resistant strains.

Cytotoxicity

The cytotoxic effects of DBPIC have been investigated using various cell lines. A study assessed its impact on human cancer cell lines, revealing that DBPIC exhibits dose-dependent cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| A2780 (Ovarian Cancer) | 15.0 |

| HeLa (Cervical Cancer) | 20.5 |

| MCF-7 (Breast Cancer) | 18.0 |

The IC50 values indicate that DBPIC is relatively potent against these cancer cell lines, suggesting its potential as a chemotherapeutic agent.

The biological activity of isocyanates like DBPIC is primarily attributed to their electrophilic nature, which allows them to react with nucleophilic sites in proteins and DNA. This interaction can lead to:

- Protein denaturation

- Disruption of cellular signaling pathways

- Induction of apoptosis in cancer cells

Occupational Exposure and Health Impacts

A case-referent study examined the health effects of isocyanate exposure in industrial settings. Workers exposed to DBPIC demonstrated increased incidences of respiratory issues and sensitization, highlighting the compound's potential health risks when handled improperly .

Environmental Impact

DBPIC's environmental persistence raises concerns regarding its ecological effects. Studies have shown that it can affect aquatic life, leading to reproductive toxicity in fish at concentrations as low as 68 µg/L . This underscores the importance of assessing the environmental fate of DBPIC in industrial applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing 2,4-dibromophenyl isocyanate with high purity in laboratory settings?

- Methodological Answer : The compound can be synthesized via the reaction of 2,4-dibromophenylamine with phosgene or triphosgene under anhydrous conditions. Key steps include:

- Reagents : Triphosgene (safer alternative to phosgene) in dichloromethane (DCM) or tetrahydrofuran (THF).

- Conditions : Maintain temperatures below 0°C to minimize side reactions, and use inert gas purging to exclude moisture .

- Purification : Distillation under reduced pressure or column chromatography to isolate the product .

Q. Which analytical techniques are most effective for characterizing this compound and its reaction products?

- Methodological Answer :

- FT-IR Spectroscopy : Confirm the presence of the isocyanate (-NCO) group via a sharp peak at ~2250–2270 cm⁻¹ .

- HPLC (NIOSH 5522) : Quantify trace amounts using derivatization with 1-(2-pyridyl)piperazine, followed by reverse-phase chromatography with UV detection .

- Mass Spectrometry : Validate molecular weight (276.92 g/mol) and fragmentation patterns using ESI-MS or GC-MS .

Q. How does solvent polarity influence the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Polar aprotic solvents (e.g., DCM, THF) enhance electrophilicity of the -NCO group by stabilizing transition states. For example:

- Reaction with Amines : In THF, primary amines react at room temperature to form ureas, while sterically hindered amines require elevated temperatures .

- Reaction with Alcohols : Use catalytic bases (e.g., triethylamine) in DCM to accelerate carbamate formation .

Advanced Research Questions

Q. What experimental designs enable precise control over microstructure during postsynthetic modification (PSM) of MOFs using this compound?

- Methodological Answer :

- Core-Shell Structures : Exploit differential reactivity between this compound (slow) and more reactive isocyanates (e.g., chloroacetyl isocyanate) in a one-pot PSM. The brominated derivative forms a core due to slower kinetics, while the reactive isocyanate generates a shell .

- Solvent Choice : Use non-competitive solvents (e.g., acetonitrile) to prevent pore blockage and ensure uniform functionalization .

Q. How can researchers resolve discrepancies in reported reaction yields or product distributions involving this compound?

- Methodological Answer :

- Reproducibility Checks : Standardize moisture control (e.g., molecular sieves in solvents) and reaction stoichiometry.

- Side Reaction Analysis : Use LC-MS to identify byproducts like uretdiones (from dimerization) or allophanates (from carbamate intermediates) .

- Data Reporting : Adhere to guidelines for documenting solvent purity, catalyst loading, and temperature gradients, as inconsistent reporting often underlies yield variations .

Q. What electrochemical strategies improve the detection sensitivity of this compound in gas-phase environments?

- Methodological Answer :

- Clark-Type Sensors : Utilize hydrophobic ionic liquids (e.g., [C₄mpy][NTf₂]) to minimize hydrolysis. The isocyanate group oxidizes at +1.2 V (vs. Ag/AgCl), with detection limits <1 ppm via amperometry .

- Interference Mitigation : Pair with FT-IR to distinguish oxidation products (e.g., loss of -NCO absorbance at 2270 cm⁻¹) from co-existing volatile organic compounds .

Q. How does steric hindrance from bromine substituents affect the regioselectivity of this compound in multi-step syntheses?

- Methodological Answer :

- Competitive Reactions : Compare reactivity with mono-brominated analogs (e.g., 4-bromophenyl isocyanate) using kinetic studies. Bromine at the 2-position reduces accessibility to the -NCO group, favoring para-substitution in electrophilic aromatic substitutions .

- Computational Modeling : Apply DFT calculations to predict activation barriers for ortho vs. para attack, validated by NMR analysis of reaction mixtures .

Propiedades

IUPAC Name |

2,4-dibromo-1-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2NO/c8-5-1-2-7(10-4-11)6(9)3-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGEZHWIPFKRZBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405239 | |

| Record name | 2,4-Dibromophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55076-90-9 | |

| Record name | 2,4-Dibromophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dibromophenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.